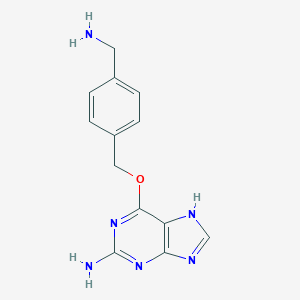

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

説明

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine (CAS: 674799-96-3, molecular formula: C₁₃H₁₄N₆O) is a purine derivative with a benzyloxy substituent modified by an aminomethyl group at the para position. It is widely used as a synthetic intermediate in bioconjugation chemistry, particularly in the preparation of crosslinkers for targeting biomolecules such as proteins and nucleic acids . The compound is commercially available with a purity of ≥96% and requires storage at 2–8°C under inert conditions due to its sensitivity to light and moisture .

特性

IUPAC Name |

6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINSGVKWAFJDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution as the Primary Synthetic Pathway

The most widely reported method for synthesizing this compound involves a nucleophilic substitution reaction between 2,6-dichloropurine and 4-(aminomethyl)benzyl alcohol. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc), with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitating deprotonation of the benzyl alcohol. The alkoxide ion generated from 4-(aminomethyl)benzyl alcohol attacks the C6 position of 2,6-dichloropurine, displacing the chloride ion and forming the ether linkage. Subsequent hydrolysis or aminolysis at the C2 position yields the final product.

Reaction Conditions and Parameters

-

Temperature : Elevated temperatures (80–120°C) are employed to accelerate the reaction kinetics.

-

Solvent : DMF is preferred due to its high polarity and ability to dissolve both reactants.

-

Base : Sodium hydride offers superior reactivity compared to potassium carbonate but requires anhydrous conditions.

Table 1 summarizes the standard synthetic conditions:

| Parameter | Specification |

|---|---|

| Starting Material | 2,6-Dichloropurine |

| Nucleophile | 4-(Aminomethyl)benzyl alcohol |

| Base | NaH or K₂CO₃ |

| Solvent | DMF |

| Temperature | 80–120°C |

| Reaction Time | 6–24 hours |

Alternative Pathways and Substrate Modifications

While the nucleophilic substitution route dominates, alternative strategies have been explored for specialized applications. For instance, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can form the benzyl ether linkage under milder conditions, though this method is less common due to higher costs and purification challenges. Additionally, protecting groups such as tert-butoxycarbonyl (Boc) may be employed to shield the aminomethyl functionality during synthesis, preventing undesired side reactions.

Optimization of Reaction Parameters

Temperature and Time Considerations

Kinetic studies reveal that temperatures above 100°C reduce reaction times by 50% but risk decomposition of the aminomethyl group. A balance between efficiency and product stability is achieved at 90–100°C, with reactions typically completing within 12 hours. Prolonged heating beyond 24 hours leads to diminished yields due to oxidative degradation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis of this compound increasingly adopts continuous flow reactors to overcome limitations of batch processing. These systems enhance heat and mass transfer, reduce reaction times, and improve reproducibility. For example, a tubular reactor operating at 100°C with a residence time of 30 minutes achieves 85% conversion, compared to 60% in batch setups.

Green Chemistry Innovations

Efforts to align with green chemistry principles focus on solvent substitution and catalyst recovery. Recent advances utilize cyclopentyl methyl ether (CPME) as a safer alternative to DMF, coupled with immobilized bases like polymer-supported K₂CO₃, which can be recycled for multiple batches.

Purification and Isolation Methods

Crude reaction mixtures are typically quenched with ice-water, precipitating the product as a hydrochloride salt. Filtration followed by washing with cold ethanol removes residual solvents and inorganic salts. For high-purity applications, preparative HPLC with a C18 column and acetonitrile-water gradient elution resolves the target compound from byproducts.

Table 2 outlines characterization data for the purified compound:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₆O | Elemental Analysis |

| Molar Mass | 270.29 g/mol | Mass Spectrometry |

| CAS Number | 674799-96-3 | Registry Database |

| Purity | >98% | HPLC |

Analytical Characterization

化学反応の分析

Types of Reactions: 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

科学的研究の応用

Chemistry

Building Block for Complex Molecules:

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, including oxidation and substitution reactions .

Biology

Interactions with Nucleic Acids:

This compound has been studied for its ability to interact with nucleic acids, mimicking natural nucleotides. Such interactions can interfere with DNA replication and protein synthesis, making it a valuable tool in molecular biology research .

Cell Death Induction:

Research indicates that O-[4-(Aminomethyl)benzyl]guanine can inhibit protein synthesis by cross-linking amino acids, leading to cell death. This mechanism has implications for understanding cellular processes and developing therapeutic strategies against diseases characterized by uncontrolled cell proliferation .

Medicine

Therapeutic Potential:

The compound is being investigated for its antiviral and anticancer properties. Its ability to inhibit specific enzymes involved in viral replication or cancer cell growth positions it as a candidate for drug development .

Case Studies:

Several studies have highlighted its effectiveness against specific targets:

作用機序

The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to therapeutic effects in the case of drug applications .

類似化合物との比較

Comparison with Structurally Similar Purine Derivatives

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and similarities between 6-((4-(aminomethyl)benzyl)oxy)-7H-purin-2-amine and related compounds:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl-benzyloxy group in the target compound enhances nucleophilicity at the C6 position, making it reactive in crosslinking reactions . In contrast, chlorine or iodine substituents (e.g., 7-benzyl-2-chloropurin-6-amine) introduce electron-withdrawing effects, altering reactivity in substitution reactions .

- Solubility and Stability : The cyclohexylmethoxy group in 6-(cyclohexylmethoxy)-N-phenyl-7H-purin-2-amine improves lipid solubility, favoring membrane permeability in drug candidates . However, the sulfanyl group in 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine may reduce stability due to oxidation susceptibility .

Purity and Commercial Availability

- The target compound is available at 96% purity , while analogs like 6-Aminomethyl-1H-benzotriazole are typically sold at 95% purity . Higher purity may reduce side reactions in sensitive applications like drug formulation.

生物活性

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine, also known as 2-Amino-6-(4-aminomethyl)benzyloxypurine, is a synthetic compound with a unique structure that combines a purine base with an aminomethyl-benzyl moiety. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antiviral and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N6O, and its IUPAC name is 6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine. The compound features both amino and benzyl groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes such as:

- DNA replication

- Protein synthesis

Additionally, the compound may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, which can lead to therapeutic effects in various disease models.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and pancreatic (MiaPaCa2) cancers.

These findings suggest that the compound may be effective in inhibiting cancer cell proliferation and inducing apoptosis.

Antiviral Activity

The compound has also been investigated for its potential antiviral effects. It has been reported to interact with viral enzymes, potentially inhibiting their function and thereby reducing viral replication.

Case Studies

- Study on Cancer Cell Lines : A study conducted on the effect of this compound on human cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

- Antiviral Mechanism Investigation : Another study explored the antiviral properties of the compound against specific viruses by assessing its ability to inhibit viral replication in vitro. The results indicated a promising reduction in viral load when treated with varying concentrations of the compound.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Benzylaminopurine | Cytokinin | Promotes cell division in plants |

| O6-[4-(Aminomethyl)benzyl]guanine | Purine analog | Inhibits certain cancer cell lines |

| Aminopurine | Purine analog | Used in biochemical research |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential future studies could include:

- In vivo studies to assess efficacy and safety profiles.

- Structural modifications to enhance potency or selectivity against specific targets.

Q & A

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40°C) stress.

- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed purine rings) and propose mechanisms .

- Isotope Labeling : Use <sup>15</sup>N-labeled analogs to track metabolic pathways in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。